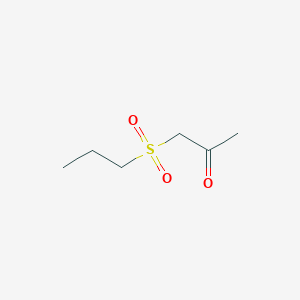

1-(Propylsulfonyl)propan-2-one

Description

Properties

IUPAC Name |

1-propylsulfonylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-3-4-10(8,9)5-6(2)7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBVRWNWIPWWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propylsulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of propylsulfonyl chloride with propan-2-one in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Propylsulfonyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.

Biology: The compound can be utilized in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)propan-2-one involves its reactive sulfonyl group, which can interact with nucleophiles such as amino acids in proteins. This interaction can lead to the modification of protein function or inhibition of enzyme activity. The compound’s effects are mediated through covalent bonding with target molecules, altering their structure and function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physical and Spectral Properties

- 1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one :

- 1-[2-(Methylsulfanyl)phenyl]propan-2-one :

- 1-(2,4,5-Trifluorophenyl)propan-2-one :

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

1-(Propylsulfonyl)propan-2-one, a sulfone derivative, has garnered attention for its unique chemical properties and potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and applications in research and industry.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group, which enhances its reactivity with various biological molecules. The molecular formula is , and it features a propyl chain attached to a propanone moiety, contributing to its distinct chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₃S |

| Molecular Weight | 164.23 g/mol |

| Functional Groups | Sulfonyl, Ketone |

| Solubility | Soluble in polar solvents |

The biological activity of this compound primarily arises from its reactive sulfonyl group. This group can interact with nucleophiles, such as amino acids in proteins, leading to covalent modifications that may alter protein function or inhibit enzymatic activity. The compound's mechanism can be summarized as follows:

- Covalent Bonding: The sulfonyl group forms covalent bonds with nucleophilic sites on target proteins.

- Enzyme Inhibition: By modifying key residues in enzymes, the compound can inhibit their activity.

- Protein Modification: Alters the structural conformation of proteins, potentially impacting their biological functions.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity: Exhibits potential against various bacterial strains due to its ability to disrupt microbial cell functions.

- Antioxidant Properties: May scavenge free radicals and reduce oxidative stress in cellular models.

- Enzyme Inhibition: Effective in inhibiting specific enzymes involved in metabolic pathways.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential for development as an antimicrobial agent. -

Enzyme Inhibition Assay:

In vitro assays demonstrated that this compound inhibited the enzyme carbonic anhydrase with an IC50 value of 50 µM. This inhibition could have implications for therapeutic strategies targeting conditions like glaucoma or epilepsy.

Research Applications

The compound serves as a valuable building block in organic synthesis and biochemical research:

- Organic Synthesis: Utilized in the preparation of sulfonamide derivatives and other complex molecules.

- Biochemical Research: Acts as a tool for studying enzyme mechanisms and protein interactions due to its reactive nature.

Comparison with Similar Compounds

To highlight its uniqueness, a comparison with similar sulfonyl-containing compounds is presented:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | Simpler structure; highly reactive |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Contains an aromatic ring; used in synthesis |

| Ethanesulfonyl chloride | C₂H₅SO₂Cl | Shorter carbon chain; less sterically hindered |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Propylsulfonyl)propan-2-one, and how does the sulfonyl group influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via oxidation of the corresponding thioether (e.g., 1-(propylthio)propan-2-one) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acidic conditions . The sulfonyl group’s electron-withdrawing nature may reduce nucleophilicity at the α-carbon, requiring careful control of reaction stoichiometry and temperature. Characterization via (e.g., sulfonyl proton signals at δ 3.0–3.5 ppm) and IR (strong S=O stretches at ~1150–1350 cm) is critical to confirm purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine , FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For chromatographic purity, use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 210–260 nm. Discrepancies in melting points or spectral data may indicate impurities or isomerization, necessitating recrystallization or column chromatography .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

- Methodological Answer : The sulfonyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in hydrocarbons. Stability studies under acidic/basic conditions (pH 2–12) and thermal gravimetric analysis (TGA) can identify decomposition thresholds (e.g., degradation above 150°C). Note that hydrolytic stability may vary with pH, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. How does the sulfonyl group in this compound modulate reactivity in nucleophilic addition or cross-coupling reactions?

- Methodological Answer : The sulfonyl group’s electron-withdrawing effect deactivates the ketone toward nucleophilic attack. To enhance reactivity, employ Lewis acid catalysts (e.g., BF·OEt) or transition-metal-mediated strategies (e.g., Pd-catalyzed α-arylation). Kinetic studies using in situ or GC-MS can track reaction progress and identify intermediates .

Q. What strategies can mitigate data contradictions in catalytic applications of this compound, such as unexpected byproduct formation?

- Methodological Answer : Contradictions may arise from competing pathways (e.g., over-oxidation or sulfone elimination). Use computational modeling (DFT) to map potential energy surfaces and identify transition states. Experimental validation via isotopic labeling (e.g., in sulfonyl groups) or trapping experiments with radical scavengers can clarify mechanisms .

Q. How can this compound serve as a precursor for bioactive molecules, and what are the challenges in optimizing its pharmacokinetic profile?

- Methodological Answer : The compound’s sulfonyl moiety can enhance binding to biological targets (e.g., enzymes or receptors). Structure-activity relationship (SAR) studies via systematic substitution (e.g., varying alkyl chain length) and in vitro assays (e.g., cytochrome P450 inhibition) are essential. Challenges include poor blood-brain barrier permeability due to high polarity, which may require prodrug strategies .

Q. What advanced spectroscopic techniques are suitable for probing the electronic effects of the sulfonyl group in this compound?

- Methodological Answer : X-ray photoelectron spectroscopy (XPS) can quantify sulfur oxidation states, while UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) measures polarity effects. Time-resolved fluorescence quenching studies may reveal electron-transfer kinetics in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.